(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile
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Overview
Description
(E)-N-(4-chlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a naphthalene moiety, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with 2-naphthylamine to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-chlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory or anticancer activities, although more research is needed to confirm these effects.
Industry
In the industrial sector, (E)-N-(4-chlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(4-chlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Various Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
What sets (E)-N-(4-chlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its combination of a thiazole ring, a naphthalene moiety, and a chlorophenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H13ClN4S |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
(2Z)-N-(4-chloroanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C21H13ClN4S/c22-17-7-9-18(10-8-17)25-26-19(12-23)21-24-20(13-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,13,25H/b26-19- |
InChI Key |
JQPDAHMANGTIME-XHPQRKPJSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=N\NC4=CC=C(C=C4)Cl)/C#N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=NNC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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